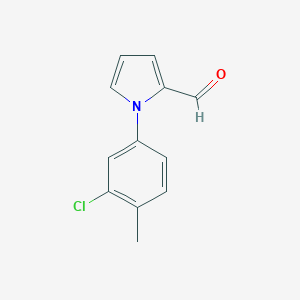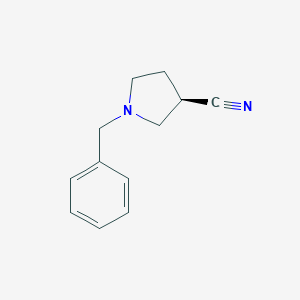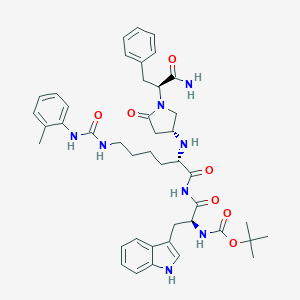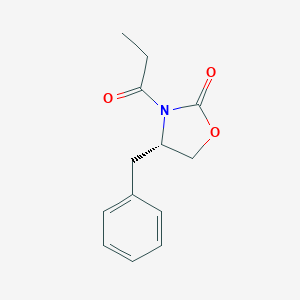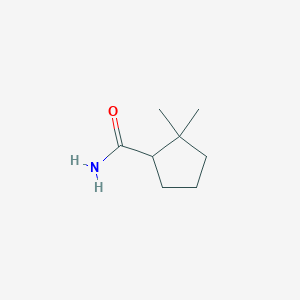
2,2-Dimethylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylcyclopentane-1-carboxamide, also known as DMCPA, is a cyclic amide that has been widely studied for its potential applications in various fields. This compound is of particular interest to scientists due to its unique properties and potential uses in scientific research. In
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylcyclopentane-1-carboxamide is not yet fully understood, but it is believed to act as a nucleophile in various chemical reactions. 2,2-Dimethylcyclopentane-1-carboxamide has been shown to participate in a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethylcyclopentane-1-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a potentially useful compound for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2-Dimethylcyclopentane-1-carboxamide is its versatility in chemical reactions. It has been shown to be an effective building block for the synthesis of various compounds, and its potential use as a chiral auxiliary makes it a valuable tool in asymmetric synthesis. However, one of the main limitations of 2,2-Dimethylcyclopentane-1-carboxamide is its high cost, which may limit its widespread use in scientific research.
Direcciones Futuras
There are many potential future directions for research on 2,2-Dimethylcyclopentane-1-carboxamide. One area of interest is the development of more cost-effective synthesis methods for 2,2-Dimethylcyclopentane-1-carboxamide. Additionally, further studies on the biochemical and physiological effects of 2,2-Dimethylcyclopentane-1-carboxamide could provide valuable insights into its potential applications in various fields. Finally, the use of 2,2-Dimethylcyclopentane-1-carboxamide as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new and more efficient synthesis methods for chiral compounds.
Conclusion
In conclusion, 2,2-Dimethylcyclopentane-1-carboxamide is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been well studied, and it has been shown to be non-toxic and non-carcinogenic. Although it is currently limited by its high cost, further research on 2,2-Dimethylcyclopentane-1-carboxamide could lead to the development of more cost-effective synthesis methods and new applications in the future.
Métodos De Síntesis
2,2-Dimethylcyclopentane-1-carboxamide can be synthesized through a variety of methods, including the reaction of cyclopentanone with dimethylamine and acetic anhydride, as well as the reaction of cyclopentanone with dimethylamine and paraformaldehyde. These methods have been well studied and have been found to be effective in producing high-quality 2,2-Dimethylcyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
2,2-Dimethylcyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the main applications of 2,2-Dimethylcyclopentane-1-carboxamide is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. 2,2-Dimethylcyclopentane-1-carboxamide has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
2,2-dimethylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVHZOKJMCMKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

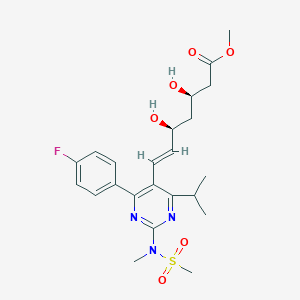
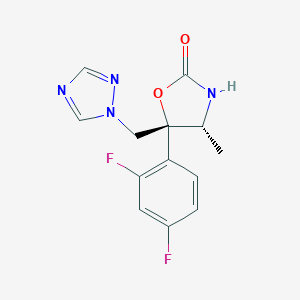
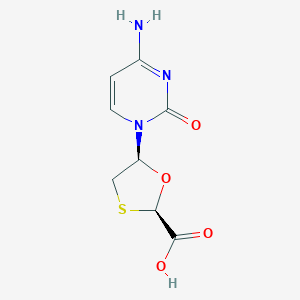
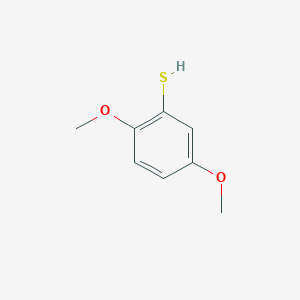
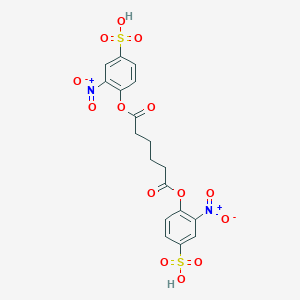
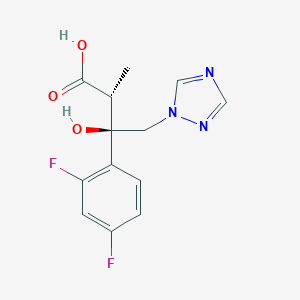
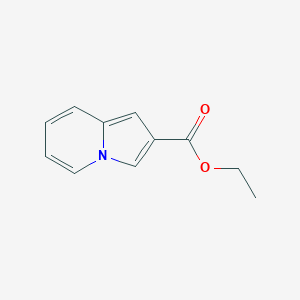
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

